2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride
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Overview
Description
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride is a fluorinated organic compound with the molecular formula C8H2ClF7. It is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group attached to a benzyl chloride structure
Preparation Methods
The synthesis of 2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride typically involves the fluorination of a suitable benzyl chloride precursor. One common method is the direct fluorination of 3-(trifluoromethyl)benzyl chloride using elemental fluorine or a fluorinating agent under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzyl alcohols or carboxylic acids. Reduction reactions may lead to the formation of benzyl derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of fluorinated biomolecules and their interactions with biological systems.
Mechanism of Action
The mechanism by which 2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride exerts its effects depends on its specific application. In chemical reactions, the presence of multiple fluorine atoms and the trifluoromethyl group can influence the reactivity and selectivity of the compound. These groups can stabilize reaction intermediates and enhance the overall reaction rate. The molecular targets and pathways involved vary depending on the specific reaction or application being studied .
Comparison with Similar Compounds
2,4,5,6-Tetrafluoro-3-(trifluoromethyl)benzyl chloride can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound has a similar structure but with a bromine atom instead of chlorine.
Pentafluorobenzyl chloride: This compound has five fluorine atoms attached to the benzyl chloride structure.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H2ClF7 |
---|---|
Molecular Weight |
266.54 g/mol |
IUPAC Name |
1-(chloromethyl)-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2ClF7/c9-1-2-4(10)3(8(14,15)16)6(12)7(13)5(2)11/h1H2 |
InChI Key |
QFGIIMLTXMRKHJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)Cl |
Origin of Product |
United States |
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